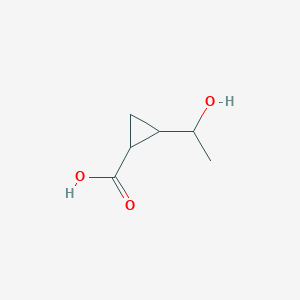
1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one is a compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a quinoxaline moiety attached to a piperazine ring, which is further substituted with a benzyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of 1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of solvents such as xylene and catalysts like palladium complexes . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield optimization .
Análisis De Reacciones Químicas
1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential in biological studies, including its use as a probe for studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety is known to interact with DNA and proteins, leading to the inhibition of various biological processes. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability . The benzyl group further modulates the compound’s pharmacokinetic properties, making it more effective in its biological activities .
Comparación Con Compuestos Similares
1-Benzyl-4-(quinoxalin-2-yl)piperazin-2-one can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share the quinoxaline moiety and exhibit similar biological activities, but differ in their substitution patterns and overall structure.
Piperazine derivatives: These compounds contain the piperazine ring and are used in various medicinal applications, but lack the quinoxaline moiety.
Benzyl-substituted compounds: These compounds have a benzyl group attached to different core structures, leading to varying pharmacological properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and biological activities.
Propiedades
IUPAC Name |
1-benzyl-4-quinoxalin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19-14-22(10-11-23(19)13-15-6-2-1-3-7-15)18-12-20-16-8-4-5-9-17(16)21-18/h1-9,12H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWPBSJAOJTBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC3=CC=CC=C3N=C2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-cyclohexyl-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569913.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2569914.png)


![2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2569920.png)
![4-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B2569922.png)

![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2569924.png)

![2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide](/img/structure/B2569926.png)
![2-methyl-8-(morpholin-4-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2569928.png)
![N-benzyl-N-methyl-5-{5-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine](/img/structure/B2569932.png)
![3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2569933.png)

